3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one - 852399-99-6

3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

Catalog Number: EVT-1602619
CAS Number: 852399-99-6
Molecular Formula: C7H7N3OS
Molecular Weight: 181.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a biochemical compound with the molecular formula C7H7N3OS and a molecular weight of 181.21 . It is used for proteomics research .


Synthesis Analysis

A green approach to the synthesis of this pharmacologically important class of compounds has been reported. This involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . Another method involves the condensation of 3-amino (benzo)thiophene carboxylate with chloroformamidine hydrochloride .


Molecular Structure Analysis

The molecular structure of “3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one” consists of a thieno[2,3-d]pyrimidin-4(3H)-one core with an amino group at the 3-position and a methyl group at the 2-position .

Molecular Structure Analysis

Crystallographic studies provide detailed insights into the molecular structure of 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one. [ [] ]

Chemical Reactions Analysis
  • Alkylation: The amino group at the 3-position can be readily alkylated with various alkyl halides or other alkylating agents. [ [] ]
Mechanism of Action
  • Enzyme Inhibition: Certain thienopyrimidines are known to act as enzyme inhibitors, targeting enzymes involved in various metabolic pathways. For instance, some derivatives show inhibitory activity against dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism and cell proliferation. [ [] ]
  • Receptor Binding: Other thienopyrimidine derivatives have been shown to bind to specific receptors, modulating their activity. For example, some compounds exhibit affinity for histamine H1 receptors, making them potential candidates for developing antihistaminic agents. [ [] ]
Applications
  • Antimicrobial Applications: Compounds within this class show activity against both gram-positive and gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. [ [], [] ] Additionally, antifungal activity against Aspergillus niger and Candida albicans has been reported. [ [] ]
  • Anti-inflammatory Applications: Derivatives have been investigated for their potential as analgesic and anti-inflammatory agents, with some demonstrating comparable or even higher potency than reference drugs like diclofenac sodium. [ [], [] ]
  • Anticancer Applications: Research suggests that specific derivatives exhibit cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (COLO 205). [ [], [] ]

2-amino-5-(aminomethyl)pyrrolo[2,3-d]pyrimidin-4(3H)-one (preQ1)

  • Compound Description: preQ1 is a precursor to the modified tRNA base queuine. It acts as a substrate for tRNA-guanine transglycosylase (TGT) in Escherichia coli, which catalyzes its incorporation into tRNA. []
  • Relevance: This compound shares a similar core structure with 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, consisting of a pyrimidine ring fused to a five-membered heterocycle. Both compounds contain an amino group at the 3-position of the pyrimidine ring, suggesting potential similarities in their biological activity. []

2-amino-5-(fluoromethyl)pyrrolo[2,3-d]pyrimidin-4(3H)-one (FMPP)

  • Compound Description: FMPP is a mechanism-based inactivator of tRNA-guanine transglycosylase (TGT) in Escherichia coli. It functions as a time- and concentration-dependent inactivator of the enzyme. []
  • Relevance: This compound shares a very similar structure with 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, particularly in the pyrimidine and five-membered heterocyclic core. They differ in the substituent at the 5-position of the heterocycle (fluoromethyl in FMPP and methyl in the target compound) and the heteroatom in the five-membered ring (nitrogen in FMPP and sulfur in the target compound). []

7-methyl-preQ1

  • Compound Description: This compound acts as a competitive inhibitor of tRNA-guanine transglycosylase (TGT) from Escherichia coli with respect to preQ1. []
  • Relevance: Though not explicitly described, 7-methyl-preQ1 likely shares the same core structure as preQ1 and differs by a methyl substitution at the 7-position. Its structural similarity to preQ1, which is relevant to 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, suggests a possible connection in terms of activity or binding to TGT. []

2-amino-6,7-disubstituted-5-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives

  • Compound Description: This series of compounds were synthesized using microwave irradiation as potential dihydrofolate reductase (DHFR) inhibitors from opportunistic microorganisms. []
  • Relevance: These derivatives share the core structure of a pyrido[2,3-d]pyrimidin-4(3H)-one with 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one. They differ in the presence of a dihydropyridine ring fused to the pyrimidine core and various substituents at the 2, 6, and 7 positions. []

2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidin-4(3H)-ones

  • Compound Description: This series of compounds, designed with an aminomethylene bridge linking an aromatic ring and the thieno[2,3-d]pyrimidine nucleus, were synthesized and evaluated as potential dihydrofolate reductase (DHFR) inhibitors from opportunistic microorganisms. []
  • Relevance: These thieno[2,3-d]pyrimidin-4(3H)-ones are structurally similar to 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, differing in the substituent at the 2-position (amino group in the target compound and arylaminomethyl group in the related compounds) and the lack of a methyl group at the 2-position of the thiophene ring in the related compounds. []

3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (ICL-SIRT078)

  • Compound Description: ICL-SIRT078 is a potent and selective inhibitor of the sirtuin family member SIRT2, exhibiting neuroprotective effects in a Parkinson's disease model. []
  • Relevance: This compound shares the thieno[2,3-d]pyrimidin-4(3H)-one core with 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, but with additional fused rings and substitutions on the thieno[2,3-d]pyrimidin-4(3H)-one core. []
  • Compound Description: This series of compounds were synthesized and evaluated for their antimicrobial activity. Docking studies suggested a possible mechanism of action involving tRNA (guanine37-N1)-methyltransferase (TrmD). []
  • Relevance: These derivatives share the 5-methylthieno[2,3-d]pyrimidin-4(3H)-one core with 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, but differ in the substituent at the 3-position and the presence of a 6-(1H-benzimidazol-2-yl) group. []

2-propylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives

  • Compound Description: This series of compounds, synthesized using an iodine-catalyzed method, were tested for their anticancer activity. Some derivatives exhibited potent antitumor effects. []
  • Relevance: These compounds share the pyrido[2,3-d]pyrimidin-4(3H)-one core with 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one. The key difference lies in the presence of a thiophene ring in the target compound compared to a pyridine ring in the related compounds, and the 2-propyl substituent. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This compound, incorporating both chromeno[4,3-d]pyrazolo[3,4-b]pyridinone and thieno[2,3-d]pyrimidine moieties, was synthesized using FeCl3-SiO2 as a catalyst. []
  • Relevance: This compound contains the thieno[2,3-d]pyrimidin-4(3H)-one core, also present in 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, but with additional fused ring systems and a 5-methyl-1-phenyl substitution on the pyrimidine core. []

2-Arylthieno[2,3-d]pyrimidin-4(3H)-ones

  • Compound Description: This series of compounds were synthesized through a condensation reaction followed by cyclization with NaOH. []
  • Relevance: These compounds share the thieno[2,3-d]pyrimidin-4(3H)-one core with 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one. The key difference lies in the lack of a 2-methyl group and the presence of an aryl group at the 2-position in the related compounds. []

3-Amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimid-4(3H)-one

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits a nearly planar fused thiophene and pyrimidinone system. []
  • Relevance: This compound closely resembles 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one in structure, differing only in the presence of a tetrahydrobenzene ring fused to the thiophene moiety. []

6-amino-2-aryl-1,2-dihydro-3H-pyrido[2,3-d]pyrimidin-4-ones

  • Compound Description: This series of compounds were synthesized and investigated as potential diuretic agents. []
  • Relevance: These compounds share the pyrido[2,3-d]pyrimidin-4-one core with 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one. They differ in the presence of a thiophene ring in the target compound compared to a pyridine ring in the related compounds, and various aryl substituents at the 2-position. []

3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives

  • Compound Description: This series of compounds, incorporating both pyridopyrimidinone and thiazole moieties, were synthesized and evaluated for their cytotoxic activity against cancer cell lines. []
  • Relevance: While sharing the pyrimidin-4-one core with 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, these derivatives are structurally distinct with a pyrido instead of thieno ring and a bulky 3-[2-(2-phenyl-thiazol-4-yl)-ethyl] substituent at the 3-position. []

3-amino-2-(substituted)aminomethyl-5,6-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones

  • Compound Description: This series of compounds were synthesized and evaluated for their H1-receptor antagonist activity. QSAR studies highlighted the importance of steric and lipophilic parameters for their activity. []

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives of benzimidazole

  • Compound Description: These compounds, incorporating benzimidazole and thieno[2,3-d]pyrimidin-4(3H)-one moieties, were synthesized and assessed for their cytotoxic activity against breast cancer cell lines. Mechanistic studies suggested induction of apoptosis as a potential mode of action. []

2-Lactosylthiothieno[2,3‐d]pyrimidin‐4(3H)‐one derivatives

  • Compound Description: This series of compounds, containing a lactosylthio group, were synthesized through glycosyl and alcoholysis reactions. []
  • Relevance: These compounds share the thieno[2,3-d]pyrimidin-4(3H)-one core with 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one. They differ significantly in the substituent at the 2-position, having a lactosylthio group instead of a methyl group and lacking the 3-amino group. []

2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives

  • Compound Description: This series of compounds were synthesized and evaluated for their antibacterial activity. Some derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria. []
  • Relevance: These compounds share the pyrido[2,3-d]pyrimidin-4(3H)-one core with 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one. They differ in the presence of a thiophene ring in the target compound compared to a pyridine ring in the related compounds, and various substituents at the 2, 3, 5, and 7 positions. []

2,3,5,6,7,8-hexahydro-3-amino-2-thioxo[1]benzothieno-[2,3-d]pyrimidin-4(1H)-one

  • Compound Description: This compound served as a key intermediate in the synthesis of a novel heterocyclic system containing a 1,3,4-thiadiazine ring. []

4-(3-hydroxyphenylthio)-1,2,7,8,9,10,11,13-octahydro-13-oxo-[1]benzothieno[2',3':4,5]-pyrimido[1,2-a]azepine-3-carboxaldehyde (7f)

  • Compound Description: This compound is a potent nonsteroidal inhibitor of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1), a key enzyme in estrogen biosynthesis. []
  • Relevance: This compound shares the thieno[2,3-d]pyrimidin-4(3H)-one core with 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, but with additional fused rings and substitutions on the thieno[2,3-d]pyrimidin-4(3H)-one core. []

1,2,3-Triazole-functionalized pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives

  • Compound Description: This series of compounds were synthesized and evaluated for their anticancer activity. Several derivatives showed promising activity against various cancer cell lines and were found to be non-toxic to normal cells. []
  • Relevance: These compounds, while sharing a pyrimidin-4(3H)-one core with 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, are structurally distinct. The related compounds contain a pyrido[3',2':4,5]furo[3,2-d] scaffold instead of a thieno[2,3-d] core and incorporate a 1,2,3-triazole moiety. []

7-Benzyl-2-[(cyclopropylmethyl)amino]-3-phenyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one

  • Compound Description: This compound, characterized by X-ray crystallography, possesses two independent molecules in its asymmetric unit with distinct dihedral angles between its ring systems. []
  • Relevance: This compound shares the thieno[2,3-d]pyrimidin-4(3H)-one core with 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, but has a more complex structure. It includes a tetrahydropyrido ring fused to the thieno[2,3-d]pyrimidin-4(3H)-one core and additional substituents at the 2-, 3-, and 7-positions. []

9-aryl-6,10-dihydro-11H-thiochromeno[4',3':4,5]thieno[2,3-d]pyrimidin-11-one and 9-aryl-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one derivatives

  • Compound Description: These compounds were synthesized using a ZnO-CaO-MgO nanocomposite catalyst, highlighting a greener approach to their preparation. []

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones

  • Compound Description: These compounds, synthesized using a one-step method with 1,1’-carbonyldiimidazole, were alkylated at the 3-position of the thieno[2,3-d]pyrimidine system. The derivatives exhibited antimicrobial activity against various bacterial and fungal strains. []
  • Relevance: These compounds share the 5-methylthieno[2,3-d]pyrimidin-4(3H)-one core with 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one but differ in the substituent at the 3-position and the presence of a 6-(1H-benzimidazol-2-yl) group. []

3-amino-2,3-dihydro-5,6-dimethyl-2-thioxo-thieno[2,3-d]pyrimidin-4-(1H)-one (1)

  • Compound Description: This compound served as a key intermediate for synthesizing bridgehead nitrogen heterocycles containing the thieno-pyrimidine system. []

2-(oxopropyl)-5,6,7,8-tetrahydro-4H-benzo-[4,5] thieno[2,3-d][1,3]oxazin-4-one (7)

  • Compound Description: Compound 7 is a synthetic intermediate used in the preparation of novel 2-substituted-4H-thieno[2,3-d][1,3]oxazin-4-one and 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives. []

2-substituted 5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]-pyrimidin-4(3H)-one (7)

  • Compound Description: Compound 7 represents a series of derivatives prepared from carbodiimides and various nucleophiles, showcasing the versatility of these intermediates in accessing diverse pyridothienopyrimidinones. []

2-mercapto-3-(substituted amino)-5,6,7,8-tetrahydro-3H-benzo(4,5)thieno(2,3-d)pyrimidin-4-ones

  • Compound Description: This series of compounds, synthesized from a 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzothiophene precursor, were investigated for their analgesic and anti-inflammatory activities. []
  • Relevance: These derivatives share the thieno[2,3-d]pyrimidin-4(3H)-one core with 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one. They differ in the presence of a tetrahydrobenzo ring fused to the thiophene ring, a mercapto group at the 2-position, and various substituted amino groups at the 3-position instead of a methyl group at the 2-position and an amino group at the 3-position. []

2-dialkylamino-thienopyrimidin-4(3H)-ones

  • Compound Description: These compounds, synthesized using an aza-Wittig reaction with 2,2,6,6-tetramethyl-4-piperidone as the starting material, displayed some fungicidal activity. []
  • Relevance: These compounds share the thieno[2,3-d]pyrimidin-4(3H)-one core with 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one but lack the 3-amino group and possess various dialkylamino substituents at the 2-position instead of a methyl group. []

2-(Dibutylamino)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-7-methyl-6,8-diphenylpyridine[3′,4′:2,3]thieno[5,4-d]pyrimidin-4(3H)-one

  • Compound Description: This compound, characterized by X-ray crystallography, shows specific conformational features in its crystal structure, such as a half-chair conformation for the piperidine ring. []
  • Relevance: This compound shares the thieno[2,3-d]pyrimidin-4(3H)-one core with 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, but has a more complex structure. It features a fused pyridine ring, a tetrahydro-7-methyl-6,8-diphenylpyridine substituent, and a dibutylamino group at the 2-position, contrasting the simpler substituents in the target compound. []

2-Substituted Tetrahydrobenzo[4,5]Thieno[2,3-d]Pyrimidine-4(3H)-One

  • Compound Description: This series of compounds were synthesized and evaluated for their anti-tyrosinase activity. Molecular docking studies supported the potential of these compounds as tyrosinase inhibitors. []
  • Relevance: These derivatives share the thieno[2,3-d]pyrimidin-4(3H)-one core with 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, but they differ by having a tetrahydrobenzo ring fused to the thiophene moiety and various substituents at the 2-position instead of a methyl group. []

3‐(2‐Amino­phen­yl)‐2‐methyl­sulfanyl‐5,6,7,8‐tetra­hydro­benzothieno[2,3‐d]pyrimidin‐4(3H)‐one

  • Compound Description: The crystal structure of this compound reveals a nearly coplanar arrangement of the fused thiophene and pyrimidine rings, stabilized by intermolecular hydrogen bonding interactions involving the amino group. []
  • Relevance: This compound shares a close structural similarity to 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, featuring the same core structure with a tetrahydrobenzo ring fused to the thiophene moiety. The key difference lies in the presence of a methylsulfanyl group at the 2-position and a 2-aminophenyl group at the 3-position instead of a methyl group and an amino group, respectively, in the target compound. []

8-alkyl-N5-deazapterins

  • Compound Description: This class of compounds, structurally similar to pterins, are synthesized through an improved procedure allowing for the preparation of various ring-methyl substituted derivatives. Their UV/Vis and pKa data suggest increased basicity compared to their N5-deazapterin counterparts. []
  • Relevance: While not explicitly thieno[2,3-d]pyrimidin-4(3H)-ones, 8-alkyl-N5-deazapterins share a significant structural resemblance to the core of 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one. Both feature a pyrimidin-4(3H)-one ring system with an amino group at the 3-position (in their non-ionized forms). The main structural distinction lies in the replacement of the thiophene ring in 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one with a pyrazine ring in 8-alkyl-N5-deazapterins. []

3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivatives

  • Compound Description: These compounds and their fused heterocyclic derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities, showing effects comparable to diclofenac sodium with lower ulcerogenic potential and low acute toxicity. []

7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one

  • Compound Description: This compound, characterized by X-ray crystallography, shows a planar thieno[2,3-d]pyrimidin-4(3H)-one system stabilized by various intermolecular interactions. []

1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600)

  • Compound Description: PF-06651600 is a potent and selective Janus Kinase 3 (JAK3) inhibitor, exhibiting a favorable efficacy and safety profile in clinical studies. Its selectivity arises from a covalent interaction with Cys-909, a unique residue in JAK3. []
  • Relevance: While structurally distinct from 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, PF-06651600 shares a key structural motif: the pyrimidin-4-one ring. This shared feature suggests a potential commonality in their binding modes or interactions with certain targets, despite the significant differences in their overall structures. []

Properties

CAS Number

852399-99-6

Product Name

3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

IUPAC Name

3-amino-2-methylthieno[2,3-d]pyrimidin-4-one

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

InChI

InChI=1S/C7H7N3OS/c1-4-9-6-5(2-3-12-6)7(11)10(4)8/h2-3H,8H2,1H3

InChI Key

GXLARADPXGNYDS-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CS2)C(=O)N1N

Solubility

27.2 [ug/mL]

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.